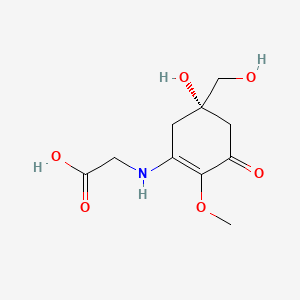

Mycosporine glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mycosporine glycine is a type of mycosporine-like amino acid, a class of compounds known for their ability to absorb ultraviolet radiation. These compounds are produced by various aquatic organisms, including cyanobacteria, microalgae, fungi, seaweeds, corals, and lichens . This compound is particularly noted for its role in protecting these organisms from the harmful effects of ultraviolet radiation by acting as a natural sunscreen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycosporine glycine involves the condensation of 4-deoxygadusol with glycine in the presence of an ATP-grasp amino acid ligase . This reaction forms the aminocyclohexenone ring characteristic of this compound. The process can be carried out under mild conditions, typically at room temperature and neutral pH .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages due to the challenges associated with its extraction and purification from natural sources. recent advances in heterologous synthesis have shown promise. This method involves the expression of the biosynthetic genes in a host organism, such as Escherichia coli, to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: Mycosporine glycine primarily undergoes substitution reactions, where the aminocyclohexenone ring can be modified by the addition of different amino acids . It also participates in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: The substitution reactions typically require the presence of amino acids and ATP, with the reaction being catalyzed by specific enzymes such as ATP-grasp amino acid ligase . Oxidation reactions may involve reagents like hydrogen peroxide, while reduction reactions could use reducing agents such as sodium borohydride .

Major Products: The major products of these reactions include various mycosporine-like amino acids, such as shinorine and porphyra-334, which are formed by the substitution of different amino acids onto the aminocyclohexenone ring .

Scientific Research Applications

Mycosporine glycine has a wide range of applications in scientific research due to its unique properties. In chemistry, it is studied for its potential as a natural sunscreen and antioxidant . In biology, it is used to understand the mechanisms of ultraviolet radiation protection in aquatic organisms . In medicine, this compound is being explored for its anti-inflammatory, wound-healing, and anti-cancer properties .

Mechanism of Action

Mycosporine glycine exerts its effects primarily through its ability to absorb ultraviolet radiation and dissipate the energy as heat, thereby protecting cells from damage . The compound absorbs light in the ultraviolet-A and ultraviolet-B range without generating free radicals . This photoprotective mechanism involves the initial absorption of ultraviolet light by the aminocyclohexenone ring, followed by rapid internal conversion to dissipate the energy . Additionally, this compound has antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative stress .

Comparison with Similar Compounds

Mycosporine glycine is unique among mycosporine-like amino acids due to its high antioxidant activity and ability to induce cell proliferation . Similar compounds include shinorine, porphyra-334, and mycosporine-2-glycine . While all these compounds share the ability to absorb ultraviolet radiation, this compound stands out for its superior antioxidative properties and potential therapeutic applications .

Biological Activity

Mycosporine glycine (M-Gly) is a mycosporine-like amino acid (MAA) known for its significant biological activities, particularly its role in photoprotection and antioxidant defense. This article explores the biosynthesis, distribution, and biological properties of M-Gly, supported by data tables and case studies from diverse research findings.

1. Overview of this compound

This compound is synthesized from 4-deoxygadusol and glycine through the action of ATP-grasp amino acid ligase. It is primarily found in certain cyanobacteria and algae, where it serves as a protective agent against ultraviolet (UV) radiation.

2. Biosynthesis and Distribution

The biosynthetic pathway of M-Gly involves several enzymatic steps:

- Precursor : 4-deoxygadusol

- Enzyme : ATP-grasp amino acid ligase

- Product : this compound

M-Gly has been identified in various cyanobacterial species, including Halothece sp. PCC7418 and Euhalothece sp., particularly in environments with high UV exposure or salinity .

Table 1: Distribution of this compound in Cyanobacteria

| Cyanobacterium Species | Habitat Type | M-Gly Concentration | Reference |

|---|---|---|---|

| Halothece sp. PCC7418 | Halotolerant | High | |

| Euhalothece sp. | Hypersaline Saltern | High | |

| Arthrospira sp. CU2556 | Marine Environment | Moderate |

3.1 Photoprotection

M-Gly acts as an effective UV absorber, protecting cells from harmful radiation by dissipating energy as heat. Its absorption maximum is around 310 nm, making it particularly effective against UV-A and UV-B radiation .

3.2 Antioxidant Properties

M-Gly exhibits strong antioxidant activity, significantly scavenging reactive oxygen species (ROS). Research indicates that M-Gly has an eight-fold higher antioxidative capacity compared to other MAAs like shinorine .

- IC50 Value : The half-maximal inhibitory concentration (IC50) for M-Gly was found to be approximately 24 µM, indicating its effectiveness in neutralizing oxidative stress .

3.3 Cellular Effects

Studies have shown that M-Gly promotes cell proliferation in human skin fibroblasts (TIG-114 cells), enhancing growth by about 40% at concentrations of 50 µM. This suggests potential applications in skin care and anti-aging products due to its protective effects against UV-induced cell death .

4. Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capabilities of M-Gly using the DPPH assay, revealing that extracts rich in M-Gly significantly reduced oxidative stress markers in human fibroblast cells exposed to UV radiation .

Case Study 2: Biosynthesis Under Stress Conditions

In Aphanothece halophytica, M-Gly synthesis was notably induced under high salinity conditions compared to UV stress, highlighting its adaptive role in extreme environments .

5. Conclusion

This compound is a multifunctional compound with significant biological activities that provide protection against UV radiation and oxidative stress. Its unique properties make it a valuable candidate for applications in pharmaceuticals, cosmetics, and skin care products aimed at enhancing photoprotection and promoting cellular health.

Properties

CAS No. |

65318-21-0 |

|---|---|

Molecular Formula |

C10H15NO6 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

2-[[(5S)-5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]acetic acid |

InChI |

InChI=1S/C10H15NO6/c1-17-9-6(11-4-8(14)15)2-10(16,5-12)3-7(9)13/h11-12,16H,2-5H2,1H3,(H,14,15)/t10-/m0/s1 |

InChI Key |

XZQILKYKJYHEHD-JTQLQIEISA-N |

Isomeric SMILES |

COC1=C(C[C@](CC1=O)(CO)O)NCC(=O)O |

Canonical SMILES |

COC1=C(CC(CC1=O)(CO)O)NCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.